molecular formula C8H12O5 B14330579 4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate CAS No. 99380-58-2

4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate

Cat. No.: B14330579
CAS No.: 99380-58-2
M. Wt: 188.18 g/mol
InChI Key: KOPTWRFFQGZXCH-UHFFFAOYSA-N
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Description

4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate is an organic compound with a complex structure It is a derivative of butanedioic acid, featuring multiple substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate typically involves esterification reactions. One common method is the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced to the acetoacetate molecule .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect various biochemical pathways, influencing enzyme activity and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-2-oxobutanoate: Similar structure but lacks the additional ethyl and methyl groups.

    Methyl acetoacetate: A simpler ester with fewer substituents.

    Diethyl malonate: Another ester derivative of butanedioic acid with different substituents.

Uniqueness

4-Ethyl 1-methyl 2-methyl-3-oxobutanedioate is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research .

Properties

CAS No.

99380-58-2

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

1-O-ethyl 4-O-methyl 3-methyl-2-oxobutanedioate

InChI

InChI=1S/C8H12O5/c1-4-13-8(11)6(9)5(2)7(10)12-3/h5H,4H2,1-3H3

InChI Key

KOPTWRFFQGZXCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C)C(=O)OC

Origin of Product

United States

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